4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which integrates a tetrahydroisoquinoline moiety with a pyrrolidin-3-ol group. The compound has garnered interest in medicinal chemistry due to its possible interactions with various biological targets.
The compound can be sourced from various chemical suppliers, including Parchem and Benchchem, which provide detailed specifications and availability for research purposes . Additionally, it is cataloged in chemical databases such as PubChem, where it is identified by its Chemical Abstracts Service number and other identifiers .
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride falls under the broader category of isoquinoline alkaloids. These compounds are often studied for their pharmacological properties and potential therapeutic uses, particularly in neurology and psychiatry due to their ability to interact with neurotransmitter systems.
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride typically involves several key steps:
The synthesis may require specific conditions such as temperature control and the use of catalysts or protecting groups to ensure selectivity and yield. Reaction monitoring techniques like thin-layer chromatography or high-performance liquid chromatography are commonly employed to track progress and purity.
The molecular formula for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride is . The structure features:
The InChI representation is:
This structural complexity contributes to its biological activity .
The compound's properties can be further analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride can participate in various chemical reactions:
The reaction conditions (solvent choice, temperature) will significantly affect the yield and selectivity of these transformations. Mechanistic studies may utilize spectroscopic methods to elucidate pathways.
The mechanism of action for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride primarily involves its interaction with neurotransmitter receptors and enzymes within the central nervous system.
Research indicates that compounds within this class exhibit neuroprotective effects and potential therapeutic benefits in treating neurodegenerative diseases .
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride is typically a white to off-white crystalline solid. Its solubility profile indicates good solubility in water due to the presence of hydrochloride groups.
Key chemical properties include:
Relevant analyses can include thermal gravimetric analysis and differential scanning calorimetry to assess stability under various conditions .
The applications of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride span several fields:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in medicinal chemistry due to its conformational rigidity, hydrogen-bonding capabilities, and bioisosteric resemblance to endogenous neurotransmitters. This bicyclic system comprises a benzene ring fused to a piperidine-like ring, providing stereoelectronic properties amenable to diverse receptor interactions [1] [3]. The structural versatility of the THIQ scaffold enables strategic modifications at positions C1, C3, C4, and N2, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles. When functionalized with pyrrolidinyl substituents—as in 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol—the resulting hybrids exhibit enhanced three-dimensionality and chiral complexity critical for selective target engagement [1] [10]. The dihydrochloride salt formation, observed in this compound, significantly enhances aqueous solubility and crystallinity, addressing a key limitation of free base alkaloids in pharmaceutical development [1] [9].
Table 1: Key Structural Features of THIQ-Based Compounds
| Structural Element | Role in Drug Design | Biological Implications |
|---|---|---|
| Benzene ring | Provides hydrophobic contact surface | Facilitates π-π stacking with aromatic residues in binding pockets |
| Piperidine-like ring | Confers basicity (pKa ~8.5) | Enables pH-dependent membrane permeability and salt formation |
| N2 position | Site for alkylation/acylation | Modulates target selectivity and potency |
| C1 position | Stereogenic center creation point | Influences enantioselective receptor recognition |
| Pyrrolidinyl appendages | Adds conformational constraint | Enhances selectivity for complex binding sites |
The therapeutic application of THIQ derivatives spans over four decades, beginning with the isolation of natural products like naphthyridinomycin (1974) and saframycin A (1978), which demonstrated potent antitumor activity through DNA intercalation and alkylation mechanisms [3] [4]. Systematic exploration of this chemical space yielded clinically indispensable agents across therapeutic areas:
Synthetic methodologies evolved in parallel, with Pictet-Spengler condensation emerging as the dominant strategy for THIQ core construction (40-98% yields). Modern adaptations employ chiral auxiliaries like Andersen reagent [(1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate] and asymmetric catalysts including (R)-TRIP to access enantiopure intermediates [3] [4]. Microwave-assisted cyclization reduced reaction times from hours to minutes (e.g., 98% yield in 15 minutes), accelerating structure-activity relationship (SAR) studies [4].
Table 2: Clinically Approved THIQ-Based Therapeutics
| Compound | Therapeutic Class | Key Structural Features | Year Approved |
|---|---|---|---|
| Apomorphine | Anti-Parkinsonian | C1 aporphine extension | 1967 |
| Quinapril | ACE inhibitor | C1-carboxypropyl substitution | 1989 |
| Trabectedin | Antineoplastic | Pentacyclic THIQ dimer | 2007 (EU) |
| Lurbinectedin | Antineoplastic | Tetrahydro-β-carboline fusion | 2020 (FDA) |
| Solifenacin | Antimuscarinic | N2-quinuclidinyl substitution | 2004 |
The strategic design of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride (CAS: 2230799-47-8) merges two pharmacologically significant heterocycles: the THIQ core and pyrrolidin-3-ol moiety. Molecular connectivity analysis reveals:
Molecular Formula: C₁₃H₁₈N₂O·2HClMolecular Weight: 291.22 g/mol (calculated from CID 63703406) [6]
Biophysical studies indicate the dihydrochloride salt formation reduces logP by approximately 1.5 units compared to the free base, dramatically improving water solubility (>50 mg/mL predicted) for in vitro and in vivo evaluation [1] [9]. This property is critical for bioavailability optimization in lead development stages.
Emerging evidence positions this compound within the "pyrrolidinyl-THIQ" structural class showing promise in oncology and CNS disorders. Specifically, analogs like MC70 demonstrate potent P-glycoprotein (P-gp) inhibition at nanomolar concentrations, reversing multidrug resistance in cancer cells by blocking efflux transporters [10]. The molecular dimensions (predicted collision cross-section: 150.7 Ų for [M+H]+) align with L-shaped/U-shaped conformations known to complement P-gp binding cavities [6] [10]. These features provide a compelling rationale for prioritizing this structural hybrid in drug discovery pipelines targeting ABC transporters and monoamine receptors.
Table 3: Molecular Characteristics of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol Dihydrochloride
| Property | Specification | Analytical Method/Reference |
|---|---|---|
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C3CNCC3O.Cl.Cl | PubChem (CID 63703406) [6] |
| InChIKey | YOMLWJZQKDDDDV-UHFFFAOYSA-N | PubChem [6] |
| Hydrogen Bond Donors | 3 (2 × HCl + 1 × OH) | Calculated |
| Hydrogen Bond Acceptors | 3 (N,N,O) | Calculated |
| Rotatable Bonds | 2 | Calculated |
| CAS Registry | 2230799-47-8 (trans racemate) | ChemicalBook [5] |
| Synthetic Accessibility | Intermediate (complexity score 309) | Computed from structure |
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7